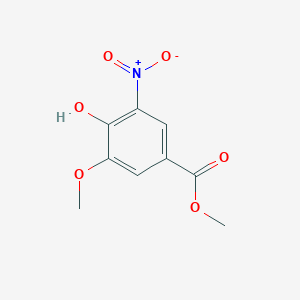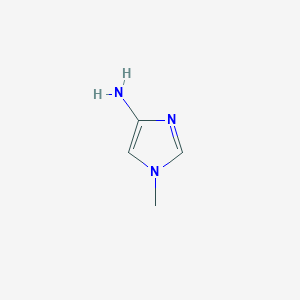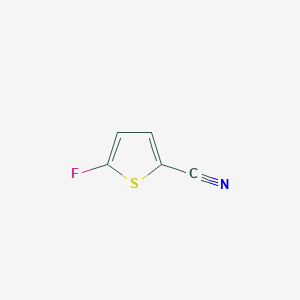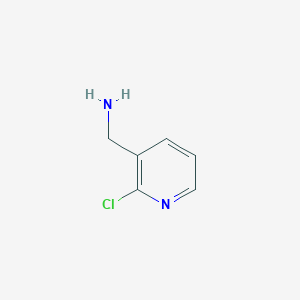
2-Heptyl-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Heptyl-2-(hydroxymethyl)propane-1,3-diol” is an organic compound with the molecular formula C11H24O3 . It has an average mass of 204.307 Da and a monoisotopic mass of 204.172546 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 359.2±22.0 °C at 760 mmHg, and a flash point of 169.1±16.9 °C .
Molecular Structure Analysis
The molecular structure of “2-Heptyl-2-(hydroxymethyl)propane-1,3-diol” consists of 11 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 9 freely rotating bonds .Physical And Chemical Properties Analysis
“2-Heptyl-2-(hydroxymethyl)propane-1,3-diol” has a density of 1.0±0.1 g/cm3, a boiling point of 359.2±22.0 °C at 760 mmHg, and a flash point of 169.1±16.9 °C . It has a molar refractivity of 57.6±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 202.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Microbial Production of Diols
2-Heptyl-2-(hydroxymethyl)propane-1,3-diol belongs to a class of compounds known as diols, which possess two hydroxyl groups. Diols like 1,3-propanediol and others are valuable in various applications, including as chemicals and fuels. They can be produced biotechnologically through microbial bioconversion of renewable materials. These diols are considered platform green chemicals due to their wide range of applications and eco-friendly production methods (Zeng & Sabra, 2011).
Applications in Organic Synthesis
Diols, including similar compounds to 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol, find application in the synthesis of various organic compounds. For instance, the synthesis of phenolic propane-1, 2- and 1, 3-diols serves as intermediates in the production of immobilized chelatants for the borate anion. These syntheses involve complex reactions that contribute significantly to the field of organic chemistry and the development of novel compounds (Tyman & Payne, 2006).
Biotechnological Applications
The compound's structural similarity to other diols, such as 1,3-propanediol, suggests potential in biotechnological applications. Diols are used in the microbial production of chemicals, where engineered microbial strains act as cell factories to convert renewable materials into valuable diols. This method represents a sustainable approach to chemical production and highlights the role of diols in green chemistry (Sabra, Groeger, & Zeng, 2016).
In Medical Research
While specific studies on 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol in medical research were not found, the general class of diols has seen application in medical contexts. For example, certain diols have been used in intravenous administration in medical studies, although these have primarily focused on compounds like 2-amino-2(hydroxymethyl)1,3-propane diol (Nahas, 1959).
Material Science and Synthetic Lubricants
In material science and industrial applications, diols such as 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol can be used in the synthesis of complex esters for automotive gear lubricants. These synthesized esters have shown promising properties like compatibility with extreme pressure additives and biodegradability, making them suitable for environmental-friendly industrial applications (Nagendramma & Kaul, 2008).
Propiedades
IUPAC Name |
2-heptyl-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-11(8-12,9-13)10-14/h12-14H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAGFTWEFVXET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CO)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448412 |
Source


|
| Record name | 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |
CAS RN |
4780-30-7 |
Source


|
| Record name | 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

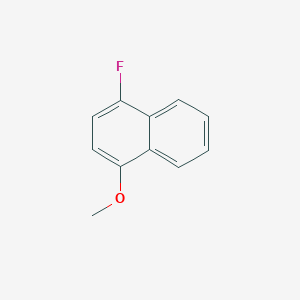
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
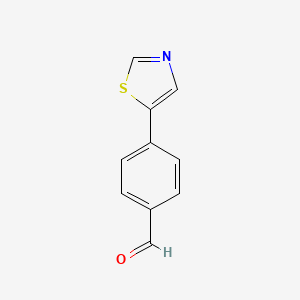

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
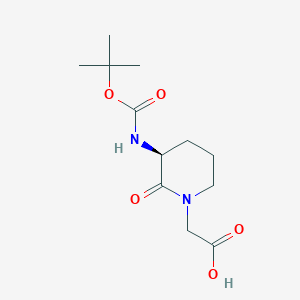

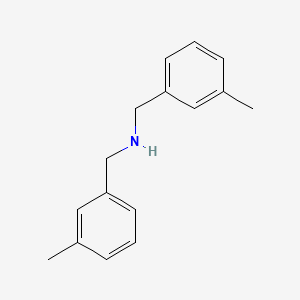
![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
